Balanced Receptor Binding vs. Biological Activity: Diethylamide-[A21] vs. Amide-[A21] Insulin
Insulin, Asn(21)-diethylamide(A)- maintains a close correlation between its receptor binding affinity and its biological activity, a property that is lost in the simpler [21-Asparaginamide-A]insulin analog. The diethylamide analog achieves 48% receptor binding and 56% lipogenesis activity relative to bovine insulin, whereas the amide analog shows a sharp drop to only 13% activity despite maintaining 60% binding [1]. This 43-percentage-point gap in bioactivity defines the target compound's superior utility for studying normal insulin signaling.
| Evidence Dimension | Receptor binding affinity and biological (lipogenesis) activity relative to bovine insulin |
|---|---|
| Target Compound Data | 48% (receptor binding); 56% (biological activity) |
| Comparator Or Baseline | [21-Asparaginamide-A]insulin: 60% (receptor binding); 13% (biological activity) |
| Quantified Difference | The target analog shows a -12% difference in binding but a +43% difference in bioactivity, representing a 4.3-fold higher biological response for its binding occupancy. |
| Conditions | Receptor binding assay in rat liver plasma membranes; biological activity measured by lipogenesis in isolated rat adipocytes. |
Why This Matters
This is the primary differentiating evidence proving the unique signaling profile of the diethylamide modification, making it indispensable for experiments investigating the uncoupling of insulin receptor activation from post-receptor metabolic effects.
- [1] Chu, Y. C., Burke, G. T., Chanley, J. D., & Katsoyannis, P. G. (1987). Possible involvement of the A20-A21 peptide bond in the expression of the biological activity of insulin. 2. [21-Asparagine diethylamide-A]insulin. Biochemistry, 26(22), 6972–6975. View Source
